Melanogenesis Inhibition vs. Related Tetramethoxyflavones
In a direct head-to-head comparison within the same study, the TMF derivative 5-hydroxy-3,7,3',4'-tetramethoxyflavone (compound 13) demonstrated significantly superior melanogenesis inhibitory activity (IC50 = 3.5 μM) compared to its close structural analogs 5-hydroxy-7,3',4'-trimethoxyflavone (6, IC50 = 8.8 μM) and 5,7,3',4'-tetramethoxyflavone (7, IC50 = 8.6 μM) [1]. This represents a 2.5-fold increase in potency over the next best comparator. This enhanced activity was achieved without notable cytotoxicity at the effective concentrations [2].
| Evidence Dimension | Inhibitory concentration (IC50) for melanogenesis in B16 melanoma 4A5 cells |
|---|---|
| Target Compound Data | IC50 = 3.5 μM |
| Comparator Or Baseline | 5-hydroxy-7,3',4'-trimethoxyflavone (IC50 = 8.8 μM) and 5,7,3',4'-tetramethoxyflavone (IC50 = 8.6 μM) |
| Quantified Difference | 2.5-fold more potent (3.5 μM vs. 8.8 μM) and 2.5-fold more potent (3.5 μM vs. 8.6 μM) |
| Conditions | Theophylline-stimulated murine B16 melanoma 4A5 cells |
Why This Matters
This quantitative superiority directly translates to lower required dosages and potentially improved safety margins in experimental models, making it the compound of choice for researchers investigating skin pigmentation pathways or screening for novel depigmenting agents.
- [1] Ninomiya, K., et al. (2016). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines, 70(2), 179–189. https://doi.org/10.1007/s11418-015-0955-z View Source
- [2] Ninomiya, K., et al. (2016). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines, 70(2), 179–189. https://doi.org/10.1007/s11418-015-0955-z View Source
